molecular formula C66H76Cl3N9O24 B1236761 Vancocine

Vancocine

Cat. No. B1236761
M. Wt: 1485.7 g/mol
InChI Key: LCTORFDMHNKUSG-PBHRHZHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to RISTOCETIN that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear.

Scientific Research Applications

Analytical Methodologies for Vancomycin Detection

Vancomycin is crucial for treating a range of infections due to drug resistance and toxicity. Detecting vancomycin in human plasma is significant for clinical treatment outcomes. Various methods, including immunoassays and chromatographic methods, are used for vancomycin detection, each with its own advantages and challenges. Chromatographic methods, in particular, are vital for scientific research due to their high sensitivity and specificity, despite their operational complexity and specific instrument requirements (Cheng, Ma, & Su, 2022).

Vancomycin Resistance Mechanisms

The emergence of vancomycin-resistant Staphylococcus aureus (VRSA) strains has been a significant concern. These strains possess altered cell wall structures and metabolism. Studies have focused on the genetic and biochemical aspects of resistance, providing insights into the mechanisms of vancomycin resistance, which is critical for developing new therapeutic strategies (Gardete & Tomasz, 2014).

Pharmacokinetic and Pharmacodynamic Properties

Understanding vancomycin's pharmacokinetic and pharmacodynamic properties is essential, especially given its role in treating methicillin-resistant Staphylococcus aureus (MRSA). Research in this area helps clinicians optimize vancomycin use, considering factors like tissue distribution, inoculum size, and resistance (Rybak, 2006).

Zinc Starvation Response Induced by Vancomycin

Vancomycin has been shown to induce a zinc starvation response in bacteria, such as Streptomyces coelicolor. This finding, which illustrates vancomycin's ability to bind to Zn(II), highlights a new aspect of vancomycin's chemical properties and its biological relevance as a zinc chelator. This insight opens new avenues for exploring vancomycin's multifaceted interactions with bacterial cells (Zarkan et al., 2016).

Interaction with Bacterial Cell Wall Structures

Research into vancomycin's interaction with bacterial cell walls provides critical insights for antibiotic development. Studies have focused on how vancomycin targets the d-Ala-d-Ala terminus of peptidoglycan, a key component in bacterial cell walls. Understanding these interactions at the molecular level is crucial for developing strategies to counteract bacterial resistance (Wang et al., 2018).

Future Research Directions

Vancomycin remains a critical antibiotic for treating severe infections, especially in neonates. Future research directions include optimizing dosing regimens and therapeutic drug monitoring, considering pharmacokinetic variability and emerging resistance. This research is key to maximizing the therapeutic potential of vancomycin while minimizing risks (Jacqz-Aigrain et al., 2015).

properties

Molecular Formula

C66H76Cl3N9O24

Molecular Weight

1485.7 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40R)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylazaniumyl)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylate;hydrochloride

InChI

InChI=1S/C66H75Cl2N9O24.ClH/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92;/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95);1H/t24-,34+,35-,42+,44-,46+,47+,48+,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-;/m0./s1

InChI Key

LCTORFDMHNKUSG-PBHRHZHDSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)[O-])CC(=O)N)NC(=O)[C@@H](CC(C)C)[NH2+]C)O)Cl)CO)O)O)(C)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)[NH2+]C)O)Cl)CO)O)O)(C)N)O.Cl

synonyms

AB-Vancomycin
Diatracin
Hydrochloride, Vancomycin
Sulfate, Vancomycin
Vanco Azupharma
VANCO-cell
Vanco-saar
Vancocin
Vancocin HCl
Vancocine
Vancomicina Abbott
Vancomicina Chiesi
Vancomicina Combino Phar
Vancomicina Norman
Vancomycin
Vancomycin Hexal
Vancomycin Hydrochloride
Vancomycin Lilly
Vancomycin Phosphate (1:2)
Vancomycin Phosphate (1:2), Decahydrate
Vancomycin Sulfate
Vancomycin-ratiopharm
Vancomycine Dakota

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Vancocine
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